2,7-Dibromo-9-hexyl-9H-carbazole chemical properties
2,7-Dibromo-9-hexyl-9H-carbazole chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2,7-Dibromo-9-hexyl-9H-carbazole
For professionals in the fields of materials science, organic chemistry, and drug development, a comprehensive understanding of key building blocks is paramount. 2,7-Dibromo-9-hexyl-9H-carbazole stands out as a critical intermediate, primarily utilized in the synthesis of advanced materials for organic electronics.[1][2] Its carbazole core offers robust electron-donating properties and chemical stability, while the bromine functionalities provide reactive sites for facile coupling reactions.[2] The N-hexyl chain ensures solubility in common organic solvents, a crucial factor for solution-processable fabrication of devices like Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2][3]
This guide provides a detailed exploration of the synthesis, properties, and core applications of 2,7-Dibromo-9-hexyl-9H-carbazole, offering field-proven insights and detailed protocols for researchers and scientists.
2,7-Dibromo-9-hexyl-9H-carbazole is an aromatic heterocyclic compound. The central carbazole unit is a fused aromatic system consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring. In this derivative, bromine atoms are substituted at the 2 and 7 positions of the carbazole core, and a hexyl group is attached to the nitrogen atom at the 9-position.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 654676-12-7 | [4] |
| Molecular Formula | C₁₈H₁₉Br₂N | [4] |
| Molecular Weight | 409.16 g/mol | [4] |
| Appearance | White to light yellow powder or crystals | [5] |
| Solubility | Soluble in common organic solvents like dichloromethane, acetone, and ethanol; limited solubility in water. | [5] |
| Storage | Store sealed in a dry environment at room temperature. | [4] |
Note: The melting point for the hexyl derivative is not explicitly stated in the provided results, but a similar compound, 3,6-Dibromo-9-hexyl-9H-carbazole, has a melting point of 100 °C.[6] The parent compound, 2,7-Dibromo-9H-carbazole, has a much higher melting point of 225-230 °C.
Synthesis and Purification
The synthesis of 2,7-Dibromo-9-hexyl-9H-carbazole is typically achieved through a two-step process: the synthesis of the 2,7-Dibromo-9H-carbazole core, followed by N-alkylation to attach the hexyl chain.[3]
Synthesis of the 2,7-Dibromo-9H-carbazole Intermediate
A common and effective method for creating the dibrominated carbazole core is the Cadogan reductive cyclization.[3][7] This reaction involves the deoxygenation of a nitro-substituted biphenyl derivative to form the carbazole ring system.
Caption: Cadogan cyclization for the synthesis of the 2,7-Dibromo-9H-carbazole core.
N-Alkylation to Yield 2,7-Dibromo-9-hexyl-9H-carbazole
Once the 2,7-Dibromo-9H-carbazole is obtained, the hexyl group is introduced via N-alkylation using an appropriate alkylating agent, such as 1-bromohexane. The nitrogen atom of the carbazole is deprotonated by a base to form a nucleophilic anion, which then attacks the alkyl halide.
Caption: N-alkylation of the carbazole core to introduce the hexyl chain.
Modern approaches have also utilized microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency, aligning with the principles of green chemistry.[8][9][10]
Detailed Experimental Protocol: Synthesis and Purification
The following protocol is a representative procedure synthesized from established methods.[3][11]
Part A: Synthesis of 2,7-Dibromo-9H-carbazole
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Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dibromo-2-nitrobiphenyl (1 equivalent) and triphenylphosphine (2.5 equivalents) in o-dichlorobenzene.
-
Reaction Execution: Stir the solution and heat it to 180°C for 3 hours under an inert atmosphere (e.g., Argon or Nitrogen).
-
Work-up: After cooling the reaction mixture to room temperature, the solvent can be removed under reduced pressure. The crude product is then ready for purification or direct use in the next step.
Part B: Synthesis of 2,7-Dibromo-9-hexyl-9H-carbazole
-
Reaction Setup: Suspend the crude 2,7-Dibromo-9H-carbazole (1 equivalent) in a suitable solvent such as DMF or THF.
-
Deprotonation: Add a strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH) (1.5 equivalents), and stir the mixture at room temperature for 1 hour.
-
Alkylation: Add 1-bromohexane (1.2 equivalents) dropwise to the reaction mixture. Heat the mixture to 60-80°C and stir overnight.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Part C: Purification
-
Column Chromatography: The crude product is purified by silica gel column chromatography. A common eluent system is a mixture of heptane and toluene or hexane and ethyl acetate.[11][12] The polarity of the eluent should be optimized using thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.3 for the desired product.[12]
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or hexanes, to yield the final product as a pure solid.[3][11]
Key Chemical Reactions and Applications
The true utility of 2,7-Dibromo-9-hexyl-9H-carbazole lies in its role as a versatile monomer for synthesizing high-performance organic materials. The bromine atoms at the 2 and 7 positions are ideal leaving groups for various cross-coupling reactions.
Polymerization for Organic Solar Cells
One of the most notable applications is in the synthesis of conjugated polymers for OPVs. For instance, it is a key monomer for producing PCDTBT (poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]), a well-known low-bandgap polymer that has demonstrated high power conversion efficiencies in solar cells.[2]
Synthesis of Organoboron Compounds for OLEDs
The dibromo functionality allows for the introduction of other functional groups, such as triarylboranes, to create materials with specific electronic properties for OLEDs.[13] These A-D-A (Acceptor-Donor-Acceptor) type molecules often exhibit strong luminescence.[13]
Caption: Key reaction pathways for 2,7-Dibromo-9-hexyl-9H-carbazole.
Protocol: Synthesis of a 2,7-bis(dimesitylboraneyl) Carbazole Derivative
This protocol is adapted from procedures for synthesizing similar organoboron compounds.[13][14]
-
Setup: Place 2,7-Dibromo-9-hexyl-9H-carbazole (1 equivalent) in a dry, three-necked flask under an inert nitrogen atmosphere. Add dry diethyl ether as the solvent.
-
Lithiation: Cool the suspension to -78°C with vigorous stirring. Add n-butyllithium (n-BuLi) in hexane (2.2 equivalents) dropwise. Stir the suspension for 2 hours at -78°C.
-
Borylation: Add dimesitylboron fluoride (Mes₂BF) (2.2 equivalents) to the mixture. Stir for another 2 hours at -78°C before allowing it to warm to room temperature and stirring overnight.
-
Quenching & Work-up: Quench the reaction by adding a few drops of ethanol. Remove the solvent under vacuum. The residue can be suspended in hot ethanol, filtered, and rinsed to yield the crude product.
-
Purification: Purify the crude solid by silica-gel column chromatography to obtain the final product.
Safety and Handling
While specific toxicological data for the hexyl derivative is limited, related brominated aromatic compounds may pose health hazards.[5] The parent compound, 2,7-Dibromo-9H-carbazole, is classified with hazard codes H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.
Conclusion
2,7-Dibromo-9-hexyl-9H-carbazole is a cornerstone building block in the field of organic electronics. Its well-defined structure provides a perfect balance of electronic properties, processability, and chemical reactivity. The synthetic routes are well-established, allowing for the production of high-purity material, which is critical for device performance.[1] Through versatile cross-coupling reactions, this intermediate enables the creation of a vast library of polymers and small molecules, driving innovation in next-generation electronic and optoelectronic devices.
References
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- 8. Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor | CoLab [colab.ws]
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- 10. researchgate.net [researchgate.net]
- 11. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
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